
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid” can be represented by the SMILES stringOC(=O)C1CCC(CC1)NC(=O)OCC2c3ccccc3-c4ccccc24 . The InChI code for this compound is 1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) . Physical And Chemical Properties Analysis
The molecular weight of “4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid” is 321.33 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc group is extensively used for the protection of hydroxy-groups in peptide synthesis. This protective group can be removed under mild base conditions, allowing for its use in conjunction with various acid- and base-labile protecting groups. This method facilitates the synthesis of complex peptide chains and has been applied in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).
Chemical Synthesis
The Fmoc group has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its versatility in chemical transformations. This approach highlights the efficiency of the Fmoc group in constructing chemically sensitive structures (Le & Goodnow, 2004).
Materials Science
Fmoc chemistry has been applied in materials science, particularly in the development of photosensitive synthetic ion channels. This innovative application demonstrates the Fmoc group's role in creating nanofluidic devices that can be controlled optically, opening new avenues for controlled release and sensing technologies (Ali et al., 2012).
Bioorganic Chemistry
In bioorganic chemistry, the Fmoc group's orthogonal protection strategy has significantly advanced the field of solid-phase peptide synthesis (SPPS). This methodology supports the synthesis of biologically active peptides, including isotopically labeled peptides, providing essential tools for biochemical research (Fields & Noble, 2009).
Wirkmechanismus
The mechanism of action of “4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid” is not specified in the retrieved data. Its mechanism of action would largely depend on its application, particularly in the context of pharmaceuticals and materials science.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,11-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYVGHBHUKCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

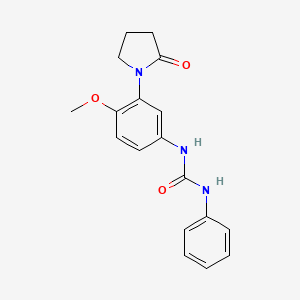
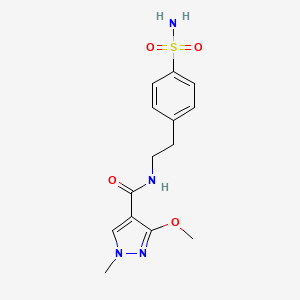
![2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)
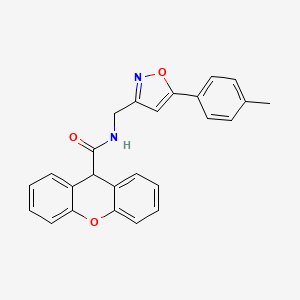
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)
![2-[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2569218.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)
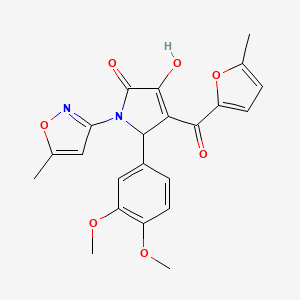
![tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B2569221.png)
![2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2569223.png)
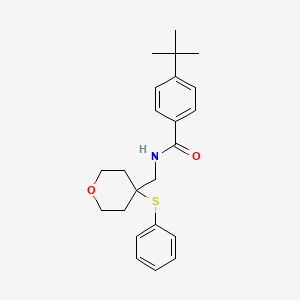
![N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2569226.png)